N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea, also known as BMN-673, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. BMN-673 has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
PARP is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly detrimental to cancer cells that have defects in DNA repair pathways. N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to be a potent inhibitor of PARP, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to be well-tolerated in preclinical studies, with minimal toxicity observed. It has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair pathways. It has also been shown to be effective in a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea is a small molecule inhibitor and may have off-target effects, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea. One area of interest is the use of N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers to predict response to N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been extensively studied for its potential as an anti-cancer agent. It has shown efficacy in a variety of cancer cell lines and animal models. N-(4-bromo-3-methylphenyl)-N'-(4-nitrophenyl)urea has been shown to inhibit PARP activity, leading to the accumulation of DNA damage and ultimately cell death. This makes it a promising candidate for use in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-9-8-11(4-7-13(9)15)17-14(19)16-10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINQYOHSUBBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.